Dimethyl 2-(phenylsulfonamido)terephthalate

Description

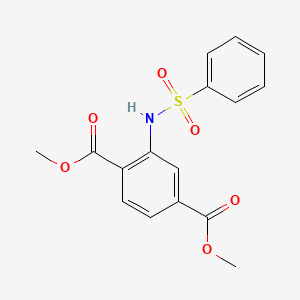

Dimethyl 2-(phenylsulfonamido)terephthalate is a chemical compound with the molecular formula C16H15NO6S and a molecular weight of 349.36 g/mol . It is characterized by the presence of a phenylsulfonamido group attached to a terephthalate backbone, with two methyl ester groups. This compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .

Properties

IUPAC Name |

dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c1-22-15(18)11-8-9-13(16(19)23-2)14(10-11)17-24(20,21)12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIIHQWIMCYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(phenylsulfonamido)terephthalate typically involves the reaction of dimethyl terephthalate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(phenylsulfonamido)terephthalate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonamido group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 2-(phenylsulfonamido)terephthalate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(phenylsulfonamido)terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Dimethyl terephthalate: Lacks the phenylsulfonamido group and has different reactivity and applications.

Phenylsulfonamide: Contains the phenylsulfonamido group but lacks the terephthalate backbone.

Dimethyl 2-(aminosulfonyl)terephthalate: Similar structure but with an aminosulfonyl group instead of phenylsulfonamido.

Uniqueness

Dimethyl 2-(phenylsulfonamido)terephthalate is unique due to the presence of both the phenylsulfonamido group and the terephthalate backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Dimethyl 2-(phenylsulfonamido)terephthalate (DMT) is a compound of increasing interest in biological research due to its potential pharmacological applications and interactions with biological systems. This article reviews the biological activity of DMT, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic implications.

Chemical Structure and Properties

DMT is a derivative of terephthalic acid, characterized by the presence of a phenylsulfonamide group. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, influencing its solubility, reactivity, and interaction with biological macromolecules.

Cellular Mechanisms

Research indicates that DMT exhibits significant effects on various cellular pathways:

- Adipogenesis : DMT has been shown to influence adipocyte differentiation. Studies indicate that it activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to increased expression of genes involved in lipogenesis, such as fatty acid synthase (FASN) and CCAAT/enhancer-binding protein beta (C/EBP-β) .

- Thermogenesis : DMT reduces levels of AMP-activated protein kinase (AMPK) and PGC-1α in adipocytes, impairing thermogenic pathways essential for energy metabolism . This effect was observed at nanomolar concentrations, highlighting its potency.

Inflammatory Response

DMT has been implicated in modulating inflammatory responses through the NF-κB pathway. It enhances the phosphorylation of IκB kinase (IKK), leading to increased transcriptional activity of NF-κB-regulated cytokines such as IL-6. This suggests that DMT may play a role in chronic inflammatory conditions associated with obesity .

Case Studies

Several studies have explored the biological effects of DMT:

- In Vitro Studies on Adipocytes : A study assessed the impact of DMT on differentiated 3T3-L1 adipocytes. Results showed a dose-dependent increase in C/EBP-β and FASN expression following DMT treatment, indicating its role in promoting adipogenesis .

- Genotoxicity Assessment : In vitro assays conducted on dimethyl terephthalate (a related compound) indicated that while it is generally nongenotoxic, there are instances where it exhibits clastogenic effects in vivo . This raises questions about the safety profile of compounds like DMT in prolonged exposure scenarios.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.